

# Spectroscopic comparison of substituted nitrobenzoic acids

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## Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitrobenzoic acid

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## A Spectroscopic Comparison of Substituted Nitrobenzoic Acids

This guide provides a comprehensive spectroscopic comparison of the three isomers of nitrobenzoic acid: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid. It is designed as an objective resource for researchers, scientists, and drug development professionals, presenting key experimental data to facilitate analysis and decision-making in research and development.

Nitrobenzoic acids are organic compounds with the chemical formula  $C_7H_5NO_4$ . The three isomers, distinguished by the relative positions of the nitro ( $-NO_2$ ) and carboxylic acid ( $-COOH$ ) functional groups on the benzene ring, exhibit distinct physical and chemical properties. These differences are reflected in their spectroscopic signatures, which are crucial for their correct identification and characterization. This guide focuses on a comparative analysis of their Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra.

## Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three nitrobenzoic acid isomers.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The position of the nitro group relative to the carboxylic acid group influences the electronic distribution and, consequently, the absorption maxima ( $\lambda_{\text{max}}$ ).

Isomer	$\lambda_{\text{max}}$ (nm)	Solvent
2-Nitrobenzoic Acid	~275	Ethanol
3-Nitrobenzoic Acid	~265	Ethanol
4-Nitrobenzoic Acid	~282	Ethanol

Note: The exact absorption maxima can vary slightly depending on the solvent and pH.

## Infrared (IR) Spectroscopy

The IR spectra of the nitrobenzoic acid isomers are characterized by absorption bands corresponding to the vibrational modes of the carboxylic acid and nitro functional groups, as well as the benzene ring.<sup>[1]</sup>

Functional Group	Vibrational Mode	2-Nitrobenzoic Acid ( $\text{cm}^{-1}$ )	3-Nitrobenzoic Acid ( $\text{cm}^{-1}$ )	4-Nitrobenzoic Acid ( $\text{cm}^{-1}$ )
Carboxylic Acid	O-H stretch	2500-3300 (broad)	2500-3300 (broad)	2500-3300 (broad)
Carboxylic Acid	C=O stretch	~1700	~1700 <sup>[2]</sup>	~1700
Nitro Group	Asymmetric $\text{NO}_2$ stretch	~1530	~1550 <sup>[2]</sup>	~1550
Nitro Group	Symmetric $\text{NO}_2$ stretch	~1350	~1350 <sup>[2]</sup>	~1350
Aromatic Ring	C-H stretch	~3100	~3100 <sup>[2]</sup>	~3100

Note: The exact peak positions can vary slightly depending on the sample preparation (e.g., KBr pellet, Nujol mull) and the instrument used.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for elucidating the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).[\[1\]](#)[\[3\]](#)

### $^1\text{H}$ NMR Spectroscopic Data (DMSO- $d_6$ )[\[3\]](#)

Proton Assignment	2-Nitrobenzoic Acid (ppm) <a href="#">[3]</a>	3-Nitrobenzoic Acid (ppm)	4-Nitrobenzoic Acid (ppm)
H-3	7.79	8.45-8.55	8.30-8.40
H-4	7.88 - 7.90	8.35-8.45	8.15-8.25
H-5	7.81 - 7.82	7.75-7.85	8.15-8.25
H-6	8.00 - 8.03	8.70-8.80	8.30-8.40
COOH	~13.5	~13.6	~13.7

### $^{13}\text{C}$ NMR Spectroscopic Data[\[3\]](#)

Carbon Assignment	2-Nitrobenzoic Acid (ppm) <a href="#">[3]</a>	3-Nitrobenzoic Acid (ppm)	4-Nitrobenzoic Acid (ppm)
C=O	165.7	~166	~167
C-1	130.3	~133	~138
C-2	147.9	~123	~131
C-3	124.2	~148	~124
C-4	133.5	~130	~150
C-5	129.1	~128	~124
C-6	131.8	~135	~131

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecular ion and its fragments, which helps in determining the molecular weight and structure. For nitrobenzoic acids, the molecular formula is  $C_7H_5NO_4$ , with a molecular weight of approximately 167.12 g/mol .[\[4\]](#)[\[5\]](#)

Isomer	Molecular Ion $[M]^+$ ( $m/z$ )	Key Fragment Ions ( $m/z$ )
2-Nitrobenzoic Acid	167	150 ( $[M-OH]^+$ ), 121 ( $[M-NO_2]^+$ )
3-Nitrobenzoic Acid	167 <a href="#">[6]</a>	150 ( $[M-OH]^+$ ), 121 ( $[M-NO_2]^+$ ), 93
4-Nitrobenzoic Acid	167 <a href="#">[7]</a> <a href="#">[8]</a>	150 ( $[M-OH]^+$ ), 121 ( $[M-NO_2]^+$ ), 93

Note: In negative ion mode (ESI-MS), the precursor ion  $[M-H]^-$  is observed at  $m/z$  166.[\[9\]](#)[\[10\]](#)

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### UV-Vis Spectroscopy

This method relies on measuring the absorbance of UV-Vis light by the sample.[\[11\]](#)

- **Sample Preparation:** Prepare a stock solution of the nitrobenzoic acid isomer in a suitable UV-grade solvent (e.g., ethanol). From the stock solution, prepare a dilute solution of known concentration.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is typically used.
- **Data Acquisition:** Record the spectrum over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.[\[1\]](#) Use the solvent as a reference for baseline correction. The wavelength of maximum absorbance ( $\lambda_{max}$ ) is then determined from the spectrum.

### Infrared (IR) Spectroscopy

This technique identifies functional groups by measuring the absorption of infrared radiation.[\[3\]](#)

- **Sample Preparation:** For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[\[12\]](#)
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over the range of 4000-400  $\text{cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).[\[13\]](#)

## NMR Spectroscopy

This method provides detailed information about the molecular structure.[\[3\]](#)[\[12\]](#)

- **Sample Preparation:** Dissolve approximately 5-10 mg of the nitrobenzoic acid isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ ) in an NMR tube. Ensure the sample is fully dissolved.[\[12\]](#)
- **Instrumentation:** A high-field Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher for  $^1\text{H}$ ) is used.[\[3\]](#)
- **Data Acquisition:**
  - The spectrometer is locked on the deuterium signal of the solvent and the magnetic field is shimmed for homogeneity.[\[12\]](#)
  - For  $^1\text{H}$  NMR, a standard single-pulse experiment is run.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A greater number of scans is required due to the low natural abundance of  $^{13}\text{C}$ .[\[12\]](#)
- **Data Processing:** The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.[\[3\]](#)

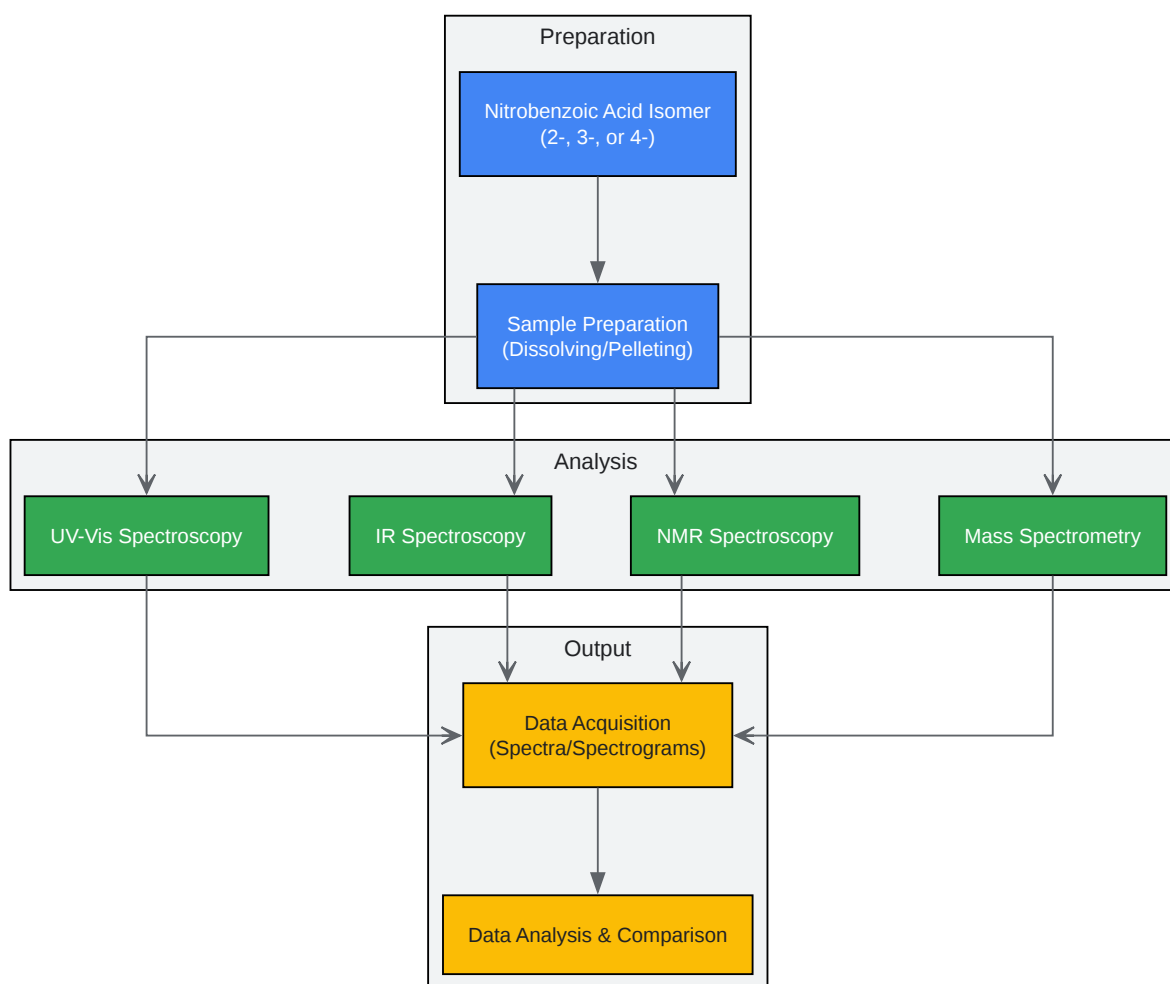
## Mass Spectrometry (Electron Ionization - EI)

This technique determines the molecular weight and aids in structure elucidation through fragmentation patterns.[\[12\]](#)

- **Sample Introduction:** A small amount of the sample is introduced into the ion source, often using a direct insertion probe for solid samples.[\[12\]](#)
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[\[12\]](#)
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ . The molecular ion peak is identified to determine the molecular weight.[\[12\]](#)

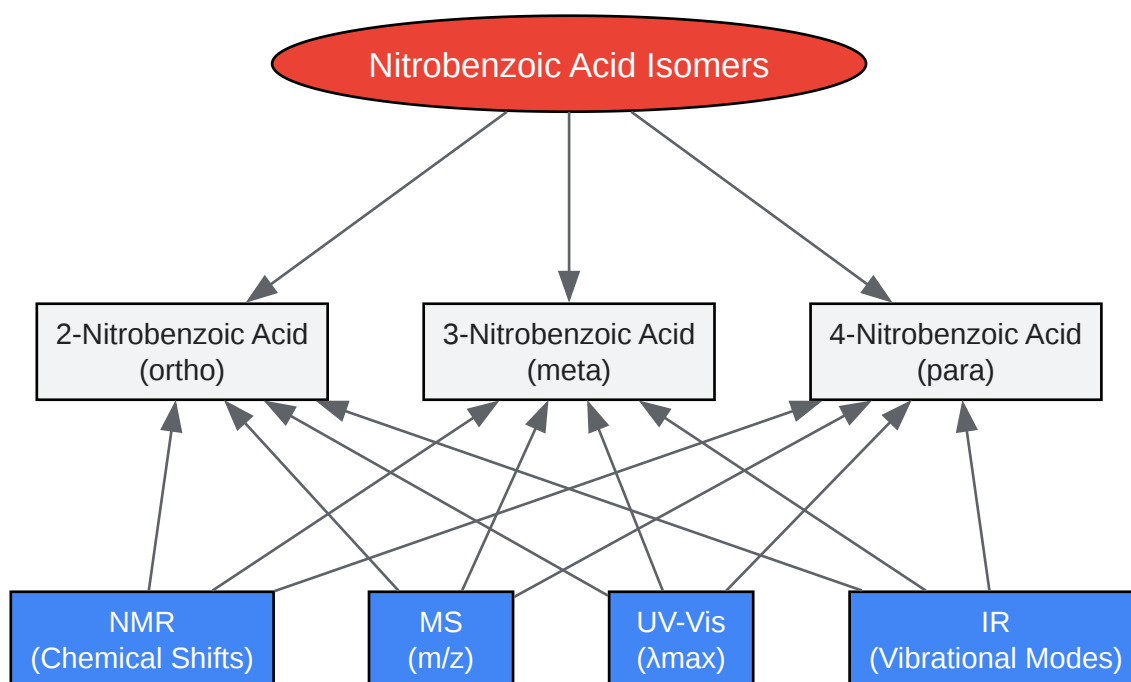
## Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of nitrobenzoic acids.



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Caption: Experimental workflow for spectroscopic comparison.



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Caption: Relationship between isomers and analytical methods.

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